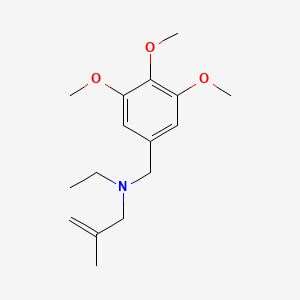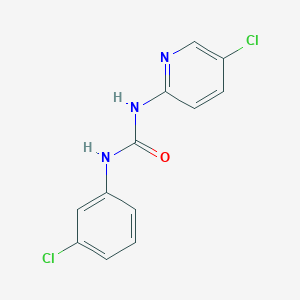
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a substituted urea herbicide and is known for its strong and long-lasting effects.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in photosystem II, which is responsible for the production of oxygen and energy in plants. This leads to the accumulation of reactive oxygen species, which can cause damage to the plant's cells and ultimately lead to its death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis, respiration, and protein synthesis. It can also alter the levels of plant hormones such as abscisic acid and cytokinins, which play important roles in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its strong and long-lasting effects, which make it an effective tool for studying the mechanisms of herbicidal action. However, its limitations include its potential toxicity to non-target organisms and its persistence in the environment, which can make it difficult to control.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of interest is the study of the effects of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea on non-target organisms, such as insects, birds, and mammals. Finally, there is a need for further research on the mechanisms of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea and other herbicides, which could lead to the development of new and more effective herbicides in the future.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the reaction between 3-chloroaniline and 5-chloro-2-pyridinecarboxylic acid, followed by the addition of phosgene to form the urea derivative. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling the growth of a wide range of weeds, including grasses, broadleaf weeds, and sedges. It is also used to control the growth of algae in water bodies such as lakes, ponds, and reservoirs.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(5-chloropyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-2-1-3-10(6-8)16-12(18)17-11-5-4-9(14)7-15-11/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFNEMJUBGMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

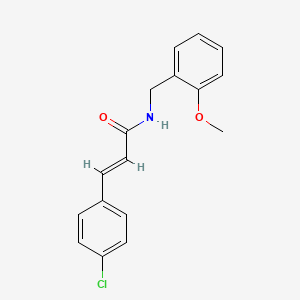
![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)

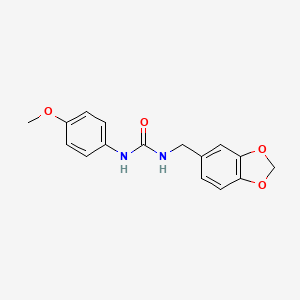
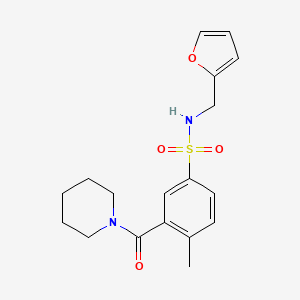
![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)
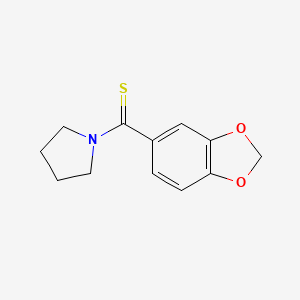
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)

